N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core, a tetrahydrothiophene sulfone group, and a furan moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene sulfone group, the ethoxy substitution, and the attachment of the furan moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can occur at the benzamide or furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce new functional groups to the benzamide or furan moieties.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, tetrahydrothiophene sulfones, and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of a benzamide core, tetrahydrothiophene sulfone group, and furan moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H23NO5S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO5S/c1-3-24-18-7-5-4-6-17(18)19(21)20(12-16-9-8-14(2)25-16)15-10-11-26(22,23)13-15/h4-9,15H,3,10-13H2,1-2H3 |
InChI Key |
NEPDUDJDFCOECF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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